2-Amino-1-(2,5-dichlorophenyl)ethan-1-ol

Description

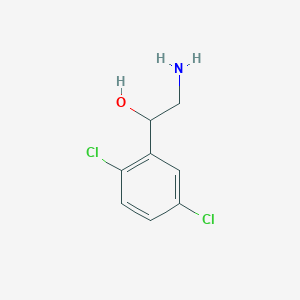

The chemical compound 2-Amino-1-(2,5-dichlorophenyl)ethan-1-ol is a member of the arylethanolamine class, characterized by an ethanolamine (B43304) backbone attached to a dichlorinated phenyl group. While specific research on this particular isomer is emergent, its structural motifs are of significant interest in various fields of chemical and pharmaceutical science. Its academic exploration is largely contextualized by the broader importance of its core components: the arylethanolamine scaffold and the dichlorophenyl substitution pattern.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(2,5-dichlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8,12H,4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGUGEQXOREVDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(CN)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 2 Amino 1 2,5 Dichlorophenyl Ethan 1 Ol

Oxidation Reactions of the Hydroxyl Group

The secondary hydroxyl group in 2-amino-1-(2,5-dichlorophenyl)ethan-1-ol is susceptible to oxidation to form the corresponding ketone, 2-amino-1-(2,5-dichlorophenyl)ethanone. The choice of oxidizing agent is crucial to achieve this transformation selectively without affecting the primary amine. Common reagents for such oxidations include mild oxidizing agents like manganese dioxide (MnO2) or Swern oxidation conditions. The presence of the amine functionality may necessitate the use of a protecting group prior to oxidation to prevent undesired side reactions.

Reduction Reactions of the Benzylic Alcohol and Amines

While the alcohol is already in a reduced state, the primary amine can be further reduced under specific conditions, though this is a less common transformation. More relevant is the potential for reductive amination if the hydroxyl group were to be first oxidized to a ketone. This would allow for the introduction of various substituents onto the nitrogen atom. The benzylic alcohol can be reduced to remove the hydroxyl group entirely, converting the ethanolamine (B43304) moiety to a phenethylamine. This can be achieved through a two-step process involving conversion of the hydroxyl group to a good leaving group, followed by hydrogenolysis.

Nucleophilic Substitution Reactions at the Hydroxyl Group

The hydroxyl group of this compound can undergo nucleophilic substitution. However, as the hydroxyl group is a poor leaving group, it must first be activated. This can be accomplished by protonation under acidic conditions or by conversion to a better leaving group, such as a tosylate or a halide. For instance, reaction with thionyl chloride (SOCl2) would convert the alcohol to the corresponding chloride, which can then be displaced by a variety of nucleophiles.

Derivatization Strategies for Amine and Hydroxyl Functionalities

The presence of both an amine and a hydroxyl group allows for extensive derivatization, enabling the synthesis of a wide array of compounds.

Amidation and Acylation Reactions

The primary amine of this compound readily undergoes acylation with acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct. Similarly, the hydroxyl group can be acylated to form esters, though the amine is generally more nucleophilic and will react preferentially in the absence of a protecting group strategy.

| Reagent | Functional Group Targeted | Product Type |

| Acetyl Chloride | Amine | N-acetyl derivative (Amide) |

| Benzoyl Chloride | Amine | N-benzoyl derivative (Amide) |

| Acetic Anhydride | Amine/Hydroxyl | N-acetyl or O-acetyl derivative |

Alkylation Reactions of Nitrogen and Oxygen Centers

Both the nitrogen and oxygen atoms can be alkylated, although the nitrogen is typically more nucleophilic. Alkylation of the primary amine with alkyl halides can lead to the formation of secondary and tertiary amines. To achieve selective N-alkylation, reductive amination of a corresponding aldehyde or ketone is a common and effective strategy. O-alkylation to form ethers can be achieved under basic conditions, for example, using Williamson ether synthesis, but would likely require prior protection of the more reactive amino group.

| Reagent | Functional Group Targeted | Product Type |

| Methyl Iodide | Amine | N-methyl, N,N-dimethyl derivative |

| Benzyl Bromide | Amine | N-benzyl derivative |

| Sodium Hydride, then Alkyl Halide | Hydroxyl (with N-protection) | O-alkyl derivative (Ether) |

Cyclization Reactions for Formation of Heterocyclic Compounds

This compound is a key precursor for the synthesis of various heterocyclic compounds. The vicinal amino alcohol moiety is well-suited for constructing rings such as oxazolines, imidazolines, and morpholines. For example, reaction with an appropriate carboxylic acid or its derivative can lead to the formation of an oxazoline (B21484) ring. Condensation with aldehydes or ketones can yield imidazoline (B1206853) structures, which are of significant interest in medicinal chemistry.

One notable application is in the synthesis of imidazoline derivatives. The reaction of this compound with a suitable nitrile in the presence of a catalyst can yield 2-imidazolines. Furthermore, it serves as a crucial intermediate in the multi-step synthesis of GPR119 agonists, where the amino and hydroxyl groups are sequentially functionalized and ultimately incorporated into a larger, more complex heterocyclic system.

| Reactant | Resulting Heterocycle |

| Carboxylic Acid/Derivative | Oxazoline |

| Nitrile | Imidazoline |

| Aldehyde/Ketone | Imidazolidine |

Influence of Reaction Conditions on Selectivity and Yield

Biocatalytic Asymmetric Reduction

One of the most effective methods for producing enantiomerically pure amino alcohols is the asymmetric reduction of a corresponding ketone precursor, often catalyzed by enzymes like ketoreductases or alcohol dehydrogenases. Studies on the synthesis of structurally similar compounds, such as (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, demonstrate the profound impact of reaction conditions on both yield and enantiomeric excess (ee). researchgate.net

Influence of pH and Co-solvent: The pH of the reaction medium is crucial for maintaining the enzyme's native conformation and catalytic activity. An optimal pH of 7.0 was found to be effective for the aforementioned ketoreductase. researchgate.net Due to the often poor aqueous solubility of halogenated aromatic substrates, a co-solvent is frequently required. The addition of Dimethylsulfoxide (DMSO) at a concentration of 10% (v/v) was shown to be optimal, facilitating substrate dissolution without significantly compromising enzyme function, thereby maximizing conversion and selectivity. researchgate.net

The table below summarizes the optimization of various parameters for the biocatalytic reduction of a ketone precursor to a chiral chlorohydrin, a close structural analog.

Interactive Table: Influence of Reaction Conditions on Biocatalytic Reduction

| Parameter | Condition | Substrate Conversion | Enantiomeric Excess (ee) | Reference |

| Temperature | 30 °C | Moderate | >99% | researchgate.net |

| 40 °C | Optimal | >99% | researchgate.net | |

| 50 °C | Decreased | >99% | researchgate.net | |

| pH | 6.0 | Sub-optimal | >99% | researchgate.net |

| 7.0 | Optimal | >99% | researchgate.net | |

| 8.0 | Sub-optimal | >99% | researchgate.net | |

| Co-solvent | 5% DMSO | Good | >99% | researchgate.net |

| 10% DMSO | Optimal | >99% | researchgate.net | |

| 15% DMSO | Decreased | >99% | researchgate.net | |

| Substrate Loading | 50 g/L | High | >99.9% | researchgate.net |

| 100 g/L | Optimal (88.2% yield) | >99.9% | researchgate.net | |

| 150 g/L | Decreased Conversion | >99.9% | researchgate.net |

Aminolysis of Epoxides

Another significant pathway to β-amino alcohols is the ring-opening of an epoxide with an amine. For a compound like this compound, this would involve the reaction of 2-(2,5-dichlorophenyl)oxirane (B3369979) with ammonia (B1221849) or a protected amine. The key challenges in this reaction are controlling the rate and, critically, the regioselectivity—that is, whether the amine attacks the benzylic or the terminal carbon of the epoxide ring.

Influence of Catalyst: The use of solid acid catalysts, such as mesoporous aluminosilicates or functionalized silica, can significantly influence the reaction. researchgate.net These catalysts activate the epoxide ring, facilitating the nucleophilic attack by the amine under milder conditions than are possible in uncatalyzed reactions. Studies on the aminolysis of styrene (B11656) oxide show that Lewis acidic catalysts like Ti-MCM-41 can achieve high conversion and excellent regioselectivity for the desired amino alcohol isomer. researchgate.net

Influence of Temperature and Reaction Time: Temperature and reaction time are directly correlated with substrate conversion. In the aminolysis of styrene oxide, increasing the temperature and extending the reaction time leads to higher conversion of the epoxide. researchgate.net However, selectivity can be highly dependent on these factors, with optimal conditions often representing a compromise between achieving complete conversion and minimizing side reactions. For instance, near-ambient temperatures have been shown to provide very high selectivity (97.6%) for the desired regioisomer in certain catalytic systems. researchgate.net

The following table illustrates the effect of reaction time and temperature on the aminolysis of styrene oxide, a model substrate.

Interactive Table: Influence of Conditions on Styrene Oxide Aminolysis

| Catalyst | Temperature | Time | Conversion (%) | Regioisomer A Selectivity (%) | Reference |

| Ti-MCM-41 | 308 K | 2 h | ~60 | >97 | researchgate.net |

| Ti-MCM-41 | 308 K | 4 h | ~85 | >97 | researchgate.net |

| Ti-MCM-41 | 308 K | 6 h | ~100 | >97 | researchgate.net |

| Ti-MCM-41 | 323 K | 2 h | ~100 | ~96 | researchgate.net |

Control in Chemical Asymmetric Syntheses

In non-enzymatic chemical syntheses, such as the alkylation of glycine (B1666218) Schiff base complexes using a chiral auxiliary, reaction conditions are equally critical. In a multi-step synthesis designed for large-scale production, it was discovered that the stoichiometry of the base and the alkylating agent had a significant impact. Contrary to standard procedures that use a large excess of base, an optimized process required only a minor excess (5 mol%) of both the base (potassium hydroxide) and the alkylating reagent. mdpi.com This precise control prevented side reactions and maximized the yield and diastereomeric excess of the product. Furthermore, the choice of solvent (N,N-dimethyl-formamide) and a controlled temperature range (20-35 °C) were essential for achieving the high stereochemical outcome. mdpi.com

Applications of 2 Amino 1 2,5 Dichlorophenyl Ethan 1 Ol As a Synthetic Intermediate

Role as a Chiral Building Block in Complex Molecule Synthesis

The presence of a stereogenic center at the carbon atom bearing the hydroxyl group makes 2-Amino-1-(2,5-dichlorophenyl)ethan-1-ol a significant chiral building block in asymmetric synthesis. The specific enantiomer, (1S)-2-amino-1-(2,5-dichlorophenyl)ethan-1-ol, possesses a defined spatial arrangement of its functional groups that is crucial for enantioselective interactions and transformations. vulcanchem.com Chiral 1,2-amino alcohols, such as the subject compound, are considered privileged scaffolds in the synthesis of drug candidates and chiral ligands.

While direct and extensive examples of the use of this compound as a chiral auxiliary in the synthesis of complex natural products are not widely documented in readily available literature, the principles of asymmetric synthesis strongly support its potential in this capacity. Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are typically removed. The amino and hydroxyl groups in this compound are suitable handles for the temporary attachment of substrates, allowing the dichlorophenyl group to sterically guide incoming reagents to a specific face of the molecule, thereby controlling the stereochemical outcome of the reaction.

The synthesis of analogous chiral 1,2-amino alcohols and their successful application in generating complex stereochemistries underscores the potential of this compound. For instance, methods for the asymmetric synthesis of chiral 1,2-amino alcohols often involve the use of chiral catalysts or auxiliaries to achieve high enantioselectivity, highlighting the importance of the inherent chirality in these molecules.

Precursor to Structurally Diverse Organic Compounds

This compound serves as a key precursor for the synthesis of a variety of structurally diverse organic compounds. Its utility is particularly noted in the preparation of pharmaceutical intermediates. A European patent highlights that 2-amino-1-phenylethanol (B123470) derivatives, including 2-amino-1-(2,5-dichlorophenyl)ethanol, are important intermediates for the synthesis of (R,R)-1-phenyl-2-[(2-phenyl-1-alkylethyl)amino]ethanol derivatives. These resulting compounds are valuable in the development of medical compounds.

The reactivity of the amino and hydroxyl groups allows for a wide range of chemical modifications, leading to the generation of diverse molecular architectures. These transformations can include N-alkylation, N-acylation, and O-alkylation, as well as reactions involving the aromatic ring.

Below is a table summarizing potential synthetic transformations of this compound and the resulting classes of compounds:

| Starting Material | Reagent/Reaction Condition | Product Class | Potential Applications |

| This compound | Phenylacetone derivative, followed by reduction | (R,R)-1-phenyl-2-[(2-phenyl-1-alkylethyl)amino]ethanol derivatives | Pharmaceutical compounds |

| This compound | Aldehydes/Ketones, followed by cyclization | Oxazolidine derivatives | Chiral auxiliaries, protecting groups |

| This compound | Phosgene or its equivalents | Oxazolidinone derivatives | Chiral auxiliaries in asymmetric synthesis |

| This compound | Acyl chlorides/Anhydrides | Amide derivatives | Bioactive molecules |

The development of synthetic routes starting from this compound provides access to novel compounds that can be screened for various biological activities.

Utility in the Construction of Advanced Molecular Scaffolds

Advanced molecular scaffolds are complex, three-dimensional structures that serve as a framework for the development of new materials and therapeutic agents. While specific documented examples of the use of this compound in the construction of highly complex molecular scaffolds like macrocycles or intricate heterocyclic systems are limited in the reviewed literature, its bifunctional nature makes it a suitable candidate for such applications.

The amino and hydroxyl groups can act as two points of attachment, enabling its incorporation into larger, more complex structures. For example, it could be used as a building block in the solid-phase synthesis of peptide or peptidomimetic libraries, where the dichlorophenyl group would introduce a specific structural and electronic element.

In the context of supramolecular chemistry, molecules like this compound could be utilized in the design of host-guest systems or self-assembling monolayers, where the specific stereochemistry and functional groups would dictate the nature of the non-covalent interactions. The development of synthetic methodologies to incorporate such chiral amino alcohols into larger frameworks is an active area of research.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped, while two-dimensional techniques can reveal through-space correlations essential for determining stereochemistry.

The ¹H NMR spectrum of 2-Amino-1-(2,5-dichlorophenyl)ethan-1-ol is expected to display distinct signals corresponding to its unique proton environments. The aromatic region would feature signals for the three protons on the dichlorinated phenyl ring. The proton at the C4 position would likely appear as a doublet, coupled to the C3 proton. The C3 proton's signal would be a doublet of doublets, coupled to both the C4 and C6 protons, while the C6 proton would present as a doublet.

The aliphatic region would contain signals for the ethan-1-ol backbone. The proton on the chiral carbon bearing the hydroxyl group (CH-OH) would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The two protons of the aminomethyl group (CH₂-NH₂) would likely be diastereotopic and could present as a complex multiplet. The protons of the amine (NH₂) and hydroxyl (OH) groups are exchangeable and may appear as broad singlets, the positions of which are dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. It is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. This includes six signals for the aromatic carbons—two of which are directly attached to chlorine atoms and would be observed at lower field strengths—and two signals for the aliphatic carbons of the ethanolamine (B43304) side chain (C-OH and C-NH₂). The chemical shifts of these carbons are influenced by the electronegativity of their attached atoms (Cl, O, N). mdpi.com

Table 1: Predicted NMR Spectral Data for this compound

| Analysis | Predicted Chemical Shift (δ ppm) | Description |

|---|---|---|

| ¹H NMR | 7.2-7.5 | Aromatic protons (3H, multiplet) |

| ~4.8-5.0 | Methine proton (1H, CH-OH, multiplet) | |

| ~2.8-3.2 | Methylene protons (2H, CH₂-NH₂, multiplet) | |

| Broad | Amine and Hydroxyl protons (3H, NH₂, OH) | |

| ¹³C NMR | 130-140 | Aromatic carbons attached to chlorine |

| 125-130 | Aromatic carbons | |

| ~70-75 | Methine carbon (C-OH) |

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and determining the absolute configuration of chiral centers. Techniques like COSY (Correlation Spectroscopy) would confirm the coupling relationships between adjacent protons, for instance, between the CH-OH proton and the CH₂-NH₂ protons.

For determining the absolute configuration, Nuclear Overhauser Effect Spectroscopy (NOESY) can be particularly powerful, often in combination with a chiral auxiliary or derivatizing agent. mdpi.com By observing through-space correlations (NOEs) between protons of the molecule and the chiral agent, a diastereomeric complex is formed, allowing for the differentiation of enantiomers. The intensity of NOE signals is inversely proportional to the sixth power of the distance between protons, providing precise information about their spatial proximity and thus the molecule's three-dimensional structure and absolute stereochemistry. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to show the following characteristic absorption bands:

O-H and N-H Stretching: Broad absorptions in the 3200-3600 cm⁻¹ region, corresponding to the stretching vibrations of the hydroxyl and primary amine groups. Hydrogen bonding can significantly broaden these peaks.

Aromatic C-H Stretching: Sharp peaks typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Absorptions just below 3000 cm⁻¹.

N-H Bending: A characteristic band around 1590-1650 cm⁻¹ for the scissoring vibration of the primary amine.

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong band in the 1050-1250 cm⁻¹ range, indicative of the alcohol group.

C-Cl Stretching: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, which are characteristic of the chlorine-carbon bonds.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, such as the aromatic C=C and C-Cl vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₈H₉Cl₂NO, corresponding to a monoisotopic mass of approximately 205.006 Da. uni.lu

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be readily detected as its protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 206.013. uni.luuni.lu The presence of two chlorine atoms would impart a characteristic isotopic pattern to this ion peak, with M+2 and M+4 peaks appearing in a ratio determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would reveal characteristic fragmentation pathways. Common fragmentation reactions for protonated amino acids and related structures include the neutral loss of small molecules. unito.it Key expected fragmentation pathways for this compound include:

Loss of Water: A facile loss of H₂O from the protonated molecule to yield a fragment ion at m/z ~188.

Loss of Water and Carbon Monoxide: A cumulative loss of (H₂O + CO) is a common fragmentation pattern for α-amino acids. unito.itnih.gov

Cleavage of the Side Chain: Cleavage of the C-C bond between the two aliphatic carbons can lead to fragments corresponding to the dichlorobenzyl portion or the aminomethyl portion of the molecule.

Table 2: Predicted ESI-MS Data for this compound

| Adduct / Fragment | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 206.01340 | Protonated molecular ion uni.luuni.lu |

| [M+Na]⁺ | 227.99534 | Sodium adduct uni.luuni.lu |

X-ray Single Crystal Diffraction for Solid-State Molecular Structure and Absolute Configuration

X-ray single crystal diffraction is the most powerful and unambiguous method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of molecular structure, including absolute configuration, bond lengths, bond angles, and intermolecular interactions.

A successful crystallographic analysis of this compound would yield a detailed structural model. This would include:

Absolute Configuration: For a chiral crystal, the analysis can definitively determine the absolute configuration (R or S) of the stereocenter without the need for reference to other chiral molecules.

Conformation: The precise conformation of the molecule in the solid state, including the torsion angles describing the orientation of the dichlorophenyl ring relative to the ethanolamine side chain.

Bond Parameters: High-precision measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: It would reveal how the molecules pack in the crystal lattice and identify key intermolecular forces, such as hydrogen bonds involving the amine and hydroxyl groups, which dictate the crystal's stability and properties. researchgate.net

The data obtained would include the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. researchgate.net

Theoretical and Computational Chemistry Investigations of 2 Amino 1 2,5 Dichlorophenyl Ethan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are powerful tools for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. Among the most widely used methods is Density Functional Theory (DFT), which calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

A typical DFT study on 2-Amino-1-(2,5-dichlorophenyl)ethan-1-ol would be performed using a program package like Gaussian, employing a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)). mdpi.com Such calculations can predict various molecular properties from first principles.

Geometry Optimization and Molecular Structure Prediction

A fundamental step in any computational study is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. For this compound, this would involve calculating bond lengths, bond angles, and dihedral (torsion) angles.

The optimization would reveal the precise spatial relationship between the 2,5-dichlorophenyl ring and the amino-ethanol side chain. Key parameters, such as the C-C, C-O, C-N, and C-Cl bond lengths and the torsion angles that define the side chain's orientation relative to the aromatic ring, would be determined. This information is crucial for understanding steric hindrance and potential intramolecular interactions.

Table 1: Illustrative Data from a DFT Geometry Optimization (Note: The following values are hypothetical and for illustrative purposes only, as specific data for this compound is not available.)

| Parameter | Predicted Value |

| C-Cl (Position 2) Bond Length | ~1.74 Å |

| C-Cl (Position 5) Bond Length | ~1.73 Å |

| C-O (Alcohol) Bond Length | ~1.43 Å |

| C-N (Amine) Bond Length | ~1.47 Å |

| Dihedral Angle (Cl-C-C-O) | Varies with conformation |

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. materialsciencejournal.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would map the electron density of these orbitals, showing which parts of the molecule are most involved in electron donation and acceptance. The HOMO is often localized on the electron-rich amino group and the phenyl ring, while the LUMO may be distributed across the aromatic system, influenced by the electron-withdrawing chlorine atoms.

Table 2: Key Parameters from a Frontier Molecular Orbital Analysis (Note: The following values are conceptual and for illustrative purposes only.)

| Parameter | Description | Significance for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher reactivity |

Topological Electron Density Analysis (e.g., QTAIM, NCI)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution (ρ(r)) to characterize chemical bonding. nih.gov QTAIM can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points reveal the nature of the interaction (e.g., covalent vs. non-covalent).

Non-Covalent Interaction (NCI) Studies

Closely related to QTAIM, Non-Covalent Interaction (NCI) analysis is a powerful visualization technique used to identify and characterize weak interactions within and between molecules. mdpi.com This method is based on the electron density and its derivatives. An NCI analysis of this compound would be invaluable for identifying subtle intramolecular forces, such as hydrogen bonds (e.g., between the hydroxyl hydrogen and the amino nitrogen) and other van der Waals interactions that stabilize specific conformations of the molecule. The results are typically visualized as surfaces, where different colors represent different types of interactions (e.g., blue for strong attractive interactions, green for weak van der Waals forces, and red for repulsive steric clashes).

Conformational Analysis and Rotamer Studies

Conformational analysis investigates the different spatial arrangements of a molecule (conformers or rotamers) that arise from rotation around single bonds. nih.gov For this compound, rotation around the C-C bond of the ethanolamine (B43304) side chain and the C-C bond connecting the side chain to the phenyl ring would lead to various conformers with different energies.

A computational conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure. This produces a potential energy surface that identifies the lowest-energy (most stable) conformers and the energy barriers between them. Such studies have been performed on the parent compound, 2-amino-1-phenylethanol (B123470), revealing that the most stable conformers are stabilized by an intramolecular hydrogen bond between the hydroxyl group and the amino group. nih.gov For the dichlorinated analog, the analysis would additionally reveal how the bulky chlorine atoms at positions 2 and 5 influence the preferred orientation of the side chain due to steric hindrance.

Electrostatic Potential Surface Analysis and Dipole Moment Calculations

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive behavior. The MEP map displays the electrostatic potential on the molecule's electron density surface. Different colors indicate regions of varying potential: red typically signifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack.

For this compound, an MEP analysis would likely show a negative potential (red) around the electronegative oxygen and nitrogen atoms, as well as the chlorine atoms. A positive potential (blue) would be expected around the hydroxyl hydrogen. This visualization helps predict how the molecule might interact with other molecules, such as biological receptors or reagents.

Reactivity Indices Derivation (e.g., Hardness, Softness, Electrophilicity Index)

Conceptual Density Functional Theory (DFT) provides a robust framework for quantifying the chemical reactivity of a molecular system through various reactivity descriptors. These indices are derived from the foundational electronic properties of the molecule, primarily the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution or charge transfer. researchgate.net A molecule with a large HOMO-LUMO energy gap is considered "hard," implying lower reactivity. ijarset.com Conversely, Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and signifies a higher propensity for the molecule to undergo electronic changes, thus indicating greater reactivity. researchgate.netijarset.com

The Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. It measures the stabilization in energy when the system acquires an additional electronic charge from the environment. researchgate.netresearchgate.net This index is particularly useful for characterizing the electrophilic nature of a molecule in reactions. nih.gov

These reactivity indices are calculated using the following equations, often employing Koopmans' theorem, which approximates the ionization potential (I) as the negative of the HOMO energy (-EHOMO) and the electron affinity (A) as the negative of the LUMO energy (-ELUMO). dergipark.org.tr

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO)

Electronegativity (χ): χ = -μ = -(EHOMO + ELUMO) / 2

Chemical Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = μ² / (2η) = χ² / (2η)

To illustrate these concepts, the following table presents DFT-calculated reactivity indices for a related compound, 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, which shares the 2,5-dichlorophenyl moiety. These values were calculated at the B3LYP/6-311++G(d,p) level of theory. mdpi.com

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.13 |

| ELUMO | -2.26 |

| Ionization Potential (I) | 6.13 |

| Electron Affinity (A) | 2.26 |

| Energy Gap (ΔE) | 3.87 |

| Hardness (η) | 1.94 |

| Softness (S) | 0.52 |

| Chemical Potential (μ) | -4.20 |

| Electronegativity (χ) | 4.20 |

| Electrophilicity Index (ω) | 4.54 |

Solvent Effect Studies on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of a molecule, such as its UV-Visible absorption spectrum, are often sensitive to the surrounding solvent environment. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited electronic states of the solute molecule by the solvent molecules. jcbsc.org

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT) combined with a Polarizable Continuum Model (PCM), are powerful tools for investigating these solvent effects. rsc.orgqu.edu.qa The PCM method models the solvent as a continuous dielectric medium, which allows for the calculation of the electronic structure and transition energies of the solute in the presence of the solvent's bulk electrostatic effects.

The nature of the solvent—its polarity, polarizability, and hydrogen-bonding capabilities—can lead to shifts in the absorption maxima (λmax) of a molecule. biointerfaceresearch.comscispace.com These shifts can be:

Bathochromic (Red Shift): A shift to longer wavelengths, typically occurring when the excited state is more polar than the ground state and is thus better stabilized by a polar solvent.

Hypsochromic (Blue Shift): A shift to shorter wavelengths, often observed for n → π* transitions where the ground state is better stabilized by hydrogen-bonding solvents. jcbsc.org

While specific experimental or computational data on the solvatochromic behavior of this compound is not available, studies on structurally similar aromatic amino alcohols provide insight into the expected trends. For instance, the UV-visible absorption spectra of such compounds are typically characterized by π → π* transitions in the aromatic ring.

To demonstrate the application of computational methods in this area, the following table shows the calculated and experimental absorption wavelengths for flavone, an aromatic compound, in different solvents. The calculations were performed using the TD-DFT method. mdpi.com

| Solvent | Experimental λmax (Band I) | Calculated λmax (TD-DFT) |

|---|---|---|

| Cyclohexane | 286.5 | 288.7 |

| Acetonitrile | 290.5 | 291.8 |

| Methanol (B129727) | 291.5 | 292.0 |

For this compound, it is anticipated that the position of the absorption bands corresponding to the dichlorophenyl chromophore would exhibit a dependence on solvent polarity. In polar or hydrogen-bonding solvents, interactions with the amino and hydroxyl groups could lead to noticeable shifts in the electronic absorption spectrum compared to nonpolar solvents. TD-DFT calculations would be instrumental in predicting and interpreting these spectral shifts.

Future Research Directions and Emerging Methodologies

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic strategies for compounds structurally similar to 2-Amino-1-(2,5-dichlorophenyl)ethan-1-ol often rely on multi-step processes that may involve hazardous reagents and generate significant waste. The development of greener and more economical synthetic pathways is a key focus of ongoing research.

One promising approach is the use of biocatalysis. For instance, the asymmetric reduction of a ketone precursor, 2-chloro-1-(2,4-dichlorophenyl)ethanone, to its corresponding alcohol has been successfully achieved using carbonyl reductase enzymes. google.comresearchgate.net This biocatalytic method offers high enantioselectivity and operates under mild reaction conditions, significantly reducing the environmental impact compared to traditional chemical synthesis. google.com Researchers are exploring the application of similar enzymatic reductions for the synthesis of this compound, potentially starting from 2-amino-1-(2,5-dichlorophenyl)ethanone.

Another sustainable strategy involves the use of bio-renewable starting materials. For example, 2,5-diketopiperazines, which can be derived from amino acids, are being investigated as precursors for the synthesis of poly(amino acids). whiterose.ac.ukresearchgate.net While not a direct synthesis of the target molecule, this approach highlights a move towards more sustainable feedstocks in chemical synthesis.

A proposed synthetic route for a similar compound, (1S)-2-amino-1-(2,3-dichlorophenyl)ethan-1-ol, involves the asymmetric hydrogenation of a ketone precursor using a chiral ruthenium catalyst, achieving a high enantiomeric excess. vulcanchem.com A similar strategy could be adapted for this compound, starting from 2,5-dichlorophenylglyoxal followed by reductive amination. vulcanchem.com However, challenges such as achieving regioselective chlorination and controlling stereochemistry need to be addressed for this route to be efficient. vulcanchem.com

Table 1: Comparison of Potential Synthetic Routes

| Route | Key Features | Advantages | Challenges |

| Biocatalytic Reduction | Use of carbonyl reductase enzymes. google.comresearchgate.net | High enantioselectivity, mild conditions, environmentally friendly. google.com | Enzyme stability and availability, substrate specificity. |

| Asymmetric Hydrogenation | Chiral metal catalysts (e.g., Ruthenium). vulcanchem.com | High enantiomeric excess. vulcanchem.com | Catalyst cost and toxicity, optimization of reaction conditions. |

| Reductive Amination | Starting from a glyoxal (B1671930) precursor. vulcanchem.com | Potentially shorter route. | Regioselective control, stereochemical purity. vulcanchem.com |

Exploration of Novel Chemical Transformations for Functional Group Diversification

The functional groups of this compound, namely the amino and hydroxyl groups, offer opportunities for a wide range of chemical modifications to create derivatives with diverse properties. The "functional group approach" in organic chemistry allows for the predictable alteration of a molecule's characteristics by modifying these specific groups.

Future research will likely focus on exploring novel transformations to diversify the functional groups of this compound. For instance, the primary amine can serve as a nucleophile in various reactions, allowing for the introduction of different alkyl or aryl groups. The hydroxyl group can be esterified or etherified to modify the molecule's polarity and pharmacokinetic properties.

Integration of Advanced Computational Modeling for Reaction Mechanism Prediction and Catalyst Design

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry. In silico methods, such as Density Functional Theory (DFT) calculations, can be used to predict reaction mechanisms, understand reaction energetics, and design more efficient catalysts. researchgate.net

For the synthesis of this compound, computational modeling can be employed to:

Predict Reaction Pathways: By calculating the energy profiles of different potential reaction pathways, researchers can identify the most favorable conditions for the desired transformation. researchgate.net

Design Novel Catalysts: Computational screening can help in the rational design of catalysts with improved activity and selectivity for specific reactions, such as asymmetric hydrogenation.

Understand Reaction Mechanisms: Detailed mechanistic insights from computational studies can guide the optimization of reaction conditions to maximize yield and purity.

Molecular docking studies, a form of computational modeling, can also predict how derivatives of this compound might interact with biological targets, guiding the design of new molecules with specific biological activities. vulcanchem.com

Table 2: Applications of Computational Modeling

| Application | Description | Potential Impact |

| Reaction Mechanism Prediction | Using methods like DFT to model reaction pathways and transition states. researchgate.net | Optimization of reaction conditions for higher yields and selectivity. |

| Catalyst Design | In silico screening and design of chiral catalysts for asymmetric synthesis. | Development of more efficient and enantioselective catalysts. |

| Virtual Screening | Predicting the binding affinity of derivatives to biological targets. vulcanchem.com | Accelerated discovery of new bioactive molecules. |

Application of Flow Chemistry and Automated Synthesis for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges. Flow chemistry and automated synthesis platforms offer solutions for improving the scalability, safety, and efficiency of chemical manufacturing.

Flow Chemistry: In a flow reactor, reagents are continuously pumped through a tube or pipe where the reaction occurs. This technique offers several advantages over traditional batch processing, including:

Improved Heat and Mass Transfer: Leading to better reaction control and higher yields.

Enhanced Safety: Smaller reaction volumes at any given time reduce the risks associated with highly reactive or hazardous materials.

Facilitated Scalability: Production can be scaled up by running the process for longer durations or by using multiple reactors in parallel.

Automated Synthesis: Automated platforms, such as the Chemspeed Accelerator, can perform multi-step syntheses with minimal human intervention. nih.gov This technology is particularly useful for creating libraries of compounds for high-throughput screening. nih.gov By automating the synthesis of derivatives of this compound, researchers can rapidly explore the structure-activity relationships of this chemical scaffold. The integration of automated synthesis with purification and analysis techniques can further streamline the drug discovery and development process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.